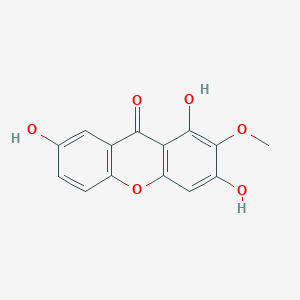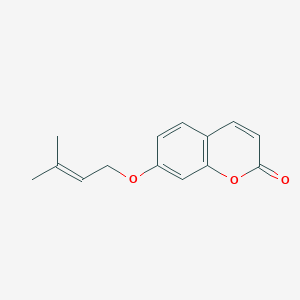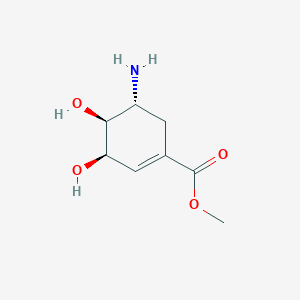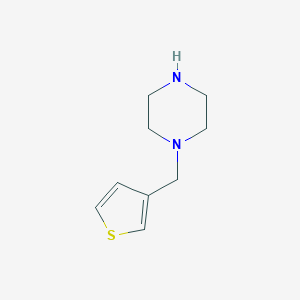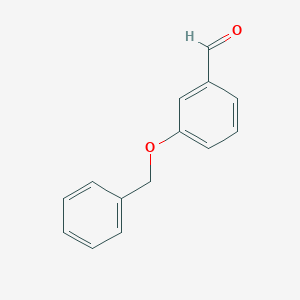
Tellurium tetrabromide
描述
Tellurium tetrabromide is an inorganic chemical compound with the chemical formula TeBr₄. It is characterized by its yellow-orange crystalline appearance and has a molar mass of 447.22 g/mol. This compound is known for its tetrameric structure, similar to that of tellurium tetrachloride. This compound is primarily used in various chemical reactions and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: Tellurium tetrabromide can be synthesized by reacting elemental tellurium with bromine. The reaction is typically carried out under controlled conditions to ensure the complete formation of the compound. The reaction can be represented as: [ \text{Te} + 2\text{Br}_2 \rightarrow \text{TeBr}_4 ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the direct bromination of tellurium. The process requires precise control of temperature and pressure to optimize yield and purity. The compound is then purified through recrystallization or sublimation techniques.
化学反应分析
Types of Reactions: Tellurium tetrabromide undergoes various chemical reactions, including:
Dissociation: In the vapor phase, this compound dissociates into tellurium dibromide and bromine gas: [ \text{TeBr}_4 \rightarrow \text{TeBr}_2 + \text{Br}_2 ]
Ionization: When molten, it dissociates into tellurium tribromide cations and bromide anions: [ \text{TeBr}_4 \rightarrow \text{TeBr}_3^+ + \text{Br}^- ]
Common Reagents and Conditions:
Solvents: this compound forms ionic complexes in solvents with donor properties, such as acetonitrile. For example: [ \text{TeBr}_4 + 2\text{CH}_3\text{CN} \rightarrow (\text{CH}_3\text{CN})_2\text{TeBr}_3^+ + \text{Br}^- ]
Major Products:
Tellurium Dibromide (TeBr₂): Formed during the dissociation of this compound in the vapor phase.
Ionic Complexes: Formed in donor solvents, enhancing the compound’s conductivity.
科学研究应用
Tellurium tetrabromide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology and Medicine: Although less common, tellurium compounds are being explored for their potential biological and medicinal properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of other tellurium compounds and materials, particularly in the semiconductor and photovoltaic industries.
作用机制
The mechanism of action of tellurium tetrabromide involves its ability to form ionic complexes and dissociate into reactive species. These properties make it a valuable reagent in chemical reactions, where it can act as a source of tellurium and bromine. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Tellurium Tetrachloride (TeCl₄): Similar tetrameric structure and chemical properties.
Tellurium Tetrafluoride (TeF₄): Another tellurium halide with distinct reactivity and applications.
Tellurium Tetraiodide (TeI₄): Similar in structure but with different reactivity due to the larger iodine atoms.
Uniqueness: Tellurium tetrabromide is unique due to its specific reactivity with bromine and its ability to form stable ionic complexes in donor solvents. This makes it particularly useful in certain chemical syntheses and industrial applications where other tellurium halides may not be as effective.
属性
InChI |
InChI=1S/Br4Te/c1-5(2,3)4 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYIPBNVDTYPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Te](Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TeBr4, Br4Te | |
| Record name | tellurium(IV) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tellurium(IV)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Tellurium tetrabromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tellurium_tetrabromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064914 | |
| Record name | Tellurium bromide (TeBr4), (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-27-3 | |
| Record name | Tellurium bromide (TeBr4), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tellurium tetrabromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tellurium bromide (TeBr4), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tellurium bromide (TeBr4), (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tellurium tetrabromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TELLURIUM TETRABROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A29EFJ1AF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does tellurium tetrabromide react with alkenes?
A1: this compound adds across the double bond of alkenes in a regio- and stereoselective manner. This reaction, termed halotelluration, typically yields the anti-Markovnikov product, meaning the tellurium atom attaches to the less substituted carbon of the double bond. [] This selectivity can be influenced by factors like solvent and substituents on the alkene. For instance, the reaction of this compound with allylbenzene in carbon tetrachloride selectively forms 2-chloro-3-phenylpropyltellurium trichloride. []
Q2: Can this compound be used to synthesize organotellurium polymers?
A2: Yes, organotellurium compounds containing reactive functional groups like hydroxymethyl or amino groups, synthesized using this compound, can undergo polymerization reactions. For example, bis(4-aminophenyl) telluride, prepared from this compound, can be polymerized with diacid chlorides like terephthaloyl chloride or sebacoyl chloride to yield organotellurium polyamides. []
Q3: How does this compound react with alkynes?
A3: this compound adds to terminal acetylenes to form (Z)-2-bromo-2-phenylvinyl tellurides. [] This reaction proceeds efficiently and with high stereoselectivity, providing a valuable method for synthesizing vinyl telluride derivatives.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is TeBr4, and its molecular weight is 567.23 g/mol.
Q5: What does the Raman spectrum of this compound reveal about its structure?
A5: Raman spectroscopic studies suggest that solid this compound exists as a covalent TeBr4 molecule with C2v symmetry. [] This contrasts with the ionic structure observed in the solid state for tellurium tetrachloride.
Q6: How does the structure of this compound in solution differ from its solid-state structure?
A6: In disulphuric acid, this compound undergoes disproportionation, forming the pyramidal cation TeBr3+ . [] This contrasts with its covalent molecular structure in the solid state.
Q7: Have computational methods been employed to study the reactions of this compound?
A7: Yes, computational studies using density functional theory (DFT) have been performed to investigate the mechanism of reactions involving this compound. For instance, the interaction of aryldihalidetellanium cations, generated from this compound, with unsaturated substrates has been studied to understand the regioselectivity of halotelluration reactions. []
Q8: Have any quantitative structure-activity relationship (QSAR) studies been performed on organotellurium compounds synthesized using this compound?
A8: While the provided research papers do not explicitly mention QSAR studies on these compounds, such investigations could provide valuable insights into the relationship between the structure of organotellurium compounds and their biological activity.
Q9: What safety precautions should be taken when handling this compound?
A9: this compound should be handled with care as it is corrosive and moisture-sensitive. It is recommended to use appropriate personal protective equipment, including gloves and eye protection, when working with this compound. Additionally, all manipulations should be carried out in a well-ventilated area or under a fume hood.
Q10: What are some potential applications of organotellurium compounds synthesized using this compound?
A10: Organotellurium compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. [, , ] The development of new synthetic methods using this compound could lead to the discovery of novel organotellurium compounds with improved pharmacological profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



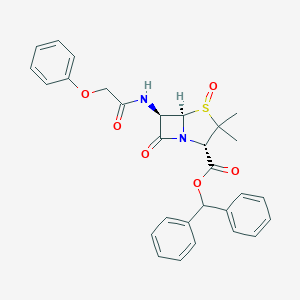
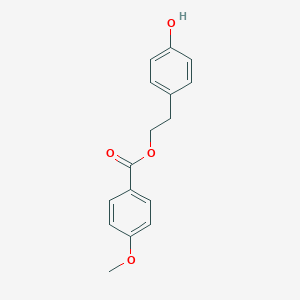
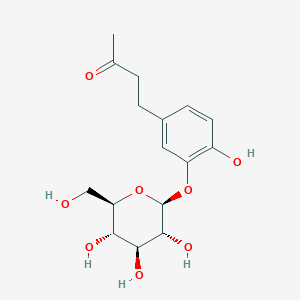
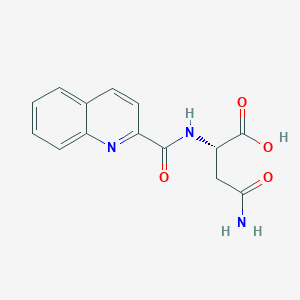
![3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162129.png)
